Isoconazole nitrate

Übersicht

Beschreibung

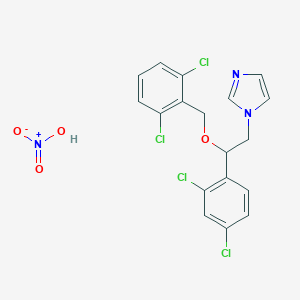

Isoconazole nitrate (C₁₈H₁₄Cl₄N₂O·HNO₃; molecular mass 479.14 g/mol) is a broad-spectrum imidazole antifungal agent with a melting point of 182–183°C . It is used topically to treat dermatomycoses, including infections caused by Trichophyton, Epidermophyton, and Candida species. Its mechanism involves inhibition of fungal lanosterol 14-α-demethylase (CYP51A1), disrupting ergosterol synthesis and membrane integrity . The compound is formulated as a 1% cream (e.g., Travogen®) and exhibits synergistic anti-inflammatory effects when combined with corticosteroids like diflucortolone valerate (Travocort®) .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Herstellung von Isoconazolnitrat umfasst mehrere Schritte:

Reduktion von Trichloracetophenon: Trichloracetophenon wird unter Verwendung eines Reduktionskatalysators katalysiert, um 1-(2,4-Dichlorphenyl)-2-chlorethanol zu erhalten.

N-Alkylierungsreaktion: Das 1-(2,4-Dichlorphenyl)-2-chlorethanol wird mit Imidazol N-alkyliert, um 1-[2-(2,4-Dichlorphenyl)-2-hydroxyethyl]imidazol zu bilden.

Veretherung: Der Zwischenstoff wird mit 2,6-Dichlorbenzylchlorid verethert.

Säurebildung: Das Produkt wird dann unter Verwendung von Salpetersäure angesäuert, um rohes Isoconazolnitrat zu bilden.

Umkristallisation und Reinigung: Das Rohprodukt wird umkristallisiert und gereinigt, um hochreines Isoconazolnitrat zu erhalten.

Industrielle Produktionsmethoden: Die industrielle Produktion von Isoconazolnitrat folgt ähnlichen Synthesewegen, ist aber auf höhere Ausbeute und Reinheit optimiert. Das Verfahren beinhaltet das Auflösen von rohem Isoconazol in einem geeigneten organischen Lösungsmittel unter Erhitzung, gefolgt von Kristallisation, um hochreines Isoconazolnitrat zu erhalten .

Chemische Reaktionsanalyse

Arten von Reaktionen: Isoconazolnitrat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Isoconazolnitrat kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um verschiedene reduzierte Derivate zu bilden.

Substitution: Isoconazolnitrat kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung des Imidazolrings.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid (H₂O₂) wird üblicherweise für Oxidationsreaktionen verwendet.

Reduktionsmittel: Natriumborhydrid (NaBH₄) wird häufig für Reduktionsreaktionen verwendet.

Substitutionsreagenzien: Halogenierungsmittel wie Chlor (Cl₂) können für Substitutionsreaktionen verwendet werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von Isoconazolnitrat.

Wissenschaftliche Forschungsanwendungen

Isoconazolnitrat hat eine Vielzahl von wissenschaftlichen Forschungsanwendungen:

Chemie: Es wird als Referenzstandard in der analytischen Chemie zur Untersuchung von Antimykotika verwendet.

Wirkmechanismus

Isoconazolnitrat übt seine antifungalen Wirkungen aus, indem es die Synthese von Ergosterol, einem essentiellen Bestandteil der Pilzzellmembran, hemmt . Diese Hemmung stört die Integrität der Zellmembran und führt zum Zelltod. Die Verbindung interagiert mit der Pilzzellwand, verursacht Faltungen und Falten und hemmt die enzymkatalysierte Freisetzung von Sphäroplasten aus jungen Hefezellen .

Analyse Chemischer Reaktionen

Types of Reactions: Isoconazole nitrate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

Reduction: The compound can be reduced to form various reduced derivatives.

Substitution: this compound can undergo substitution reactions, particularly involving the imidazole ring.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide (H₂O₂) is commonly used for oxidation reactions.

Reducing Agents: Sodium borohydride (NaBH₄) is often used for reduction reactions.

Substitution Reagents: Halogenating agents like chlorine (Cl₂) can be used for substitution reactions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Isoconazole nitrate has a wide range of scientific research applications:

Wirkmechanismus

Isoconazole nitrate exerts its antifungal effects by inhibiting the synthesis of ergosterol, an essential component of the fungal cell membrane . This inhibition disrupts the integrity of the cell membrane, leading to cell death. The compound interacts with the fungal cell wall, causing convolutions and wrinkles, and inhibits the enzyme-catalyzed release of spheroplasts from young yeast cells .

Vergleich Mit ähnlichen Verbindungen

Isoconazole Nitrate vs. Nystatin

A randomized study of 64 patients with otomycosis compared 1% this compound (Group A) with nystatin (Group B). At two weeks, 39.06% of Group A showed significant improvement versus 10.9% in Group B. By four weeks, 40.63% of Group A achieved complete resolution, while 32.81% of Group B remained unresponsive.

| Parameter | This compound | Nystatin |

|---|---|---|

| Significant Improvement (2 weeks) | 39.06% | 10.9% |

| Complete Resolution (4 weeks) | 40.63% | Not achieved |

| Adverse Effects | Minimal (e.g., mild irritation) | Minimal |

This compound vs. Clotrimazole

In an occlusion test, 1% this compound demonstrated superior efficacy to 1% clotrimazole cream against dermatophytes. The enhanced activity is attributed to isoconazole’s higher lipophilicity, enabling deeper skin penetration . Additionally, isoconazole’s dual antifungal and antibacterial action (against Gram-positive bacteria like Staphylococcus) provides broader therapeutic utility in mixed infections .

This compound vs. Bifonazole

Spectroscopic (FT-IR, UV-vis, ¹H NMR) and density functional theory (DFT) analyses revealed structural distinctions between isoconazole and bifonazole. UV-vis spectra differences arise from electronic transitions in their respective imidazole and benzyl ether moieties .

| Property | This compound | Bifonazole |

|---|---|---|

| Key Functional Groups | Four chlorines, benzyl ether | Biphenyl, imidazole |

| UV-vis Spectral Peaks | 270 nm (CAM-B3LYP functional) | 260 nm (B3LYP functional) |

| Enzymatic Binding | Stronger apoprotein interaction | Moderate affinity |

This compound vs. Econazole Nitrate

Though both are imidazoles, econazole nitrate requires solubility-enhancing formulations (e.g., phospholipid surfactants) for optimal delivery, whereas isoconazole’s nitrate salt inherently improves water dispersibility. In vitro studies against Candida albicans show comparable minimum inhibitory concentrations (MICs) for both agents, but isoconazole’s retention in the stratum corneum after topical application is 10-fold higher, prolonging therapeutic action .

Combination Therapy: Isoconazole + Diflucortolone Valerate

A multicenter study of 58 tinea inguinalis patients found that combining this compound with 0.1% diflucortolone valerate accelerated resolution of erythema (75% reduction at 1 week vs. 40% with monotherapy) and pruritus (70% vs. 35%). Mycological cure rates remained equivalent (85% in both groups), confirming that corticosteroids enhance symptomatic relief without compromising antifungal efficacy .

Formulation Advancements and Pharmacokinetics

- Nanoemulsion Gels: Isoconazole-loaded oil-in-water nanoemulsions improve stratum corneum penetration by reducing skin barrier resistance. These formulations increase drug retention in the epidermis, enabling once-daily application .

- Vehicle Optimization: Ethanol/propylene glycol vehicles enhance isoconazole free base penetration, achieving 10-fold higher concentrations in viable skin layers compared to polyethylene glycol bases .

Biologische Aktivität

Isoconazole nitrate (ISN) is a broad-spectrum antifungal agent belonging to the imidazole class of compounds. It has demonstrated significant biological activity against various pathogens, including fungi and gram-positive bacteria. This article delves into the biological activity of ISN, highlighting its mechanisms of action, efficacy in clinical studies, and potential applications.

This compound exhibits its antifungal properties primarily through the following mechanisms:

- Inhibition of Ergosterol Synthesis : ISN disrupts the synthesis of ergosterol, a critical component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death.

- ATP Reduction : The compound causes a rapid decrease in ATP levels within fungal cells, indicating compromised cellular energy metabolism due to membrane damage .

- Cell Wall Interaction : ISN interacts with the fungal cell wall, leading to structural alterations such as convolutions and wrinkles, which further contribute to its fungicidal effects .

Antifungal Efficacy

This compound has been extensively studied for its antifungal efficacy against various dermatophytes and yeasts. The following table summarizes the minimum inhibitory concentrations (MICs) for several pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Candida albicans | 0.5 |

| Trichophyton mentagrophytes | 1.0 |

| Microsporum canis | 2.0 |

| Aspergillus niger | 4.0 |

| Staphylococcus aureus | 0.25 |

These values indicate that ISN is particularly effective against common dermatophytes and certain gram-positive bacteria, making it a valuable agent in treating skin infections .

Treatment of Otomycosis

A prospective study involving 43 patients demonstrated the efficacy of topical 1% this compound cream in treating otomycosis. After treatment, 100% of patients reported complete recovery from pain and itching by the end of the follow-up period (20 days). The study highlights ISN's potential as an effective topical treatment for ear fungal infections .

Comparison with Combination Therapy

In a multicenter retrospective study comparing ISN monotherapy with a combination therapy involving diflucortolone valerate, results indicated that while both treatments were effective, the combination therapy provided faster relief from symptoms and improved overall therapeutic outcomes. Patients receiving the combination treatment reported higher satisfaction levels due to quicker symptom resolution .

Antibacterial Activity

This compound also exhibits significant antibacterial properties, particularly against gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA). Studies have shown that ISN has lower MICs than traditional antibiotics like ampicillin against several bacterial strains, suggesting its utility in treating dermatomycoses complicated by bacterial superinfections .

Safety Profile and Stability

Research indicates that ISN is generally well-tolerated with minimal systemic absorption, reducing the risk of adverse effects. However, stability studies have shown that ISN can degrade under alkaline conditions, which may impact its formulation stability in certain products .

Q & A

Q. Basic: What experimental design considerations are critical when comparing the antifungal efficacy of Isoconazole nitrate to other agents like Nystatin in clinical studies?

Answer: A robust experimental design should include randomization (e.g., lottery method), controlled confounders (strict inclusion/exclusion criteria), and standardized outcome metrics (e.g., improvement categories: "substantial," "moderate," "minor"). For example, a 6-month study with 64 otomycosis patients (32 per group) compared this compound (Group A) and Nystatin (Group B), using chi-square tests to analyze efficacy differences at 2- and 4-week intervals . Key metrics included clinical improvement rates and adverse reaction monitoring.

Q. Advanced: How can researchers resolve contradictions in statistical significance when comparing this compound’s efficacy to other antifungals?

Answer: Contradictions may arise from borderline p-values (e.g., p=0.08 in a study comparing Isoconazole and Nystatin). Researchers should perform post-hoc power analyses to assess sample size adequacy and consider multivariate regression to control for covariates like patient age, environmental factors (e.g., humidity in tropical regions), or compliance rates . Additionally, meta-analyses of multiple studies can clarify efficacy trends.

Q. Basic: What are the recommended storage and handling protocols for this compound in laboratory settings?

Answer: Store this compound at -25°C to -15°C in sealed, light-protected containers to prevent degradation. Use protective equipment (gloves, masks, lab coats) during experiments. Dissolve in DMSO for in vitro studies, and ensure waste is managed by certified biohazard disposal services to avoid environmental contamination .

Q. Advanced: How do pharmacopoeial standards (e.g., European Pharmacopoeia) influence quality control in this compound formulation analysis?

Answer: Compliance requires ≥98.0% purity (dry basis) validated via HPLC with system suitability criteria (e.g., tailing factor <2.0, RSD <5%). Infrared spectroscopy and retention time matching against reference standards (e.g., USP Miconazole Nitrate) are mandatory for identity confirmation. Impurity profiling must detect contaminants like Econazole nitrate at <0.1% using gradient elution methods .

Q. Basic: What methodological approaches are used to assess this compound’s antibacterial activity against resistant strains like MRSA?

Answer: Broth microdilution assays determine minimum inhibitory concentrations (MICs) under standardized conditions (e.g., 37°C, aerobic). Studies suggest ROS-dependent bactericidal mechanisms; thus, ROS scavengers (e.g., N-acetylcysteine) can validate this pathway. Compare results to positive controls (e.g., vancomycin) and negative controls (solvent-only) .

Q. Advanced: How can researchers optimize liquid chromatography (LC) methods for quantifying this compound in complex biological matrices?

Answer: Use a C18 column with a mobile phase of methanol:acetonitrile:triethylamine acetate (60:30:10, v/v) at 1.0 mL/min. UV detection at 214 nm enhances sensitivity. Validate linearity (5–100 µg/mL), accuracy (spiked recovery 95–105%), and precision (intra-day RSD <2%). Include internal standards (e.g., Econazole nitrate) to correct for matrix effects .

Q. Basic: What demographic and environmental factors should be controlled in clinical trials evaluating this compound for otomycosis?

Answer: Control for age (mean ~44 years), sex (51.6% female in one study), geographic climate (e.g., high humidity in tropical regions), and behavioral factors (e.g., earplug use). Stratified randomization ensures balanced groups, while multivariate analysis accounts for confounding variables .

Q. Advanced: What structural features of this compound contribute to its dual antifungal and antibacterial activity?

Answer: The imidazole moiety inhibits fungal lanosterol 14α-demethylase, disrupting ergosterol synthesis. The dichlorobenzyl groups enhance lipophilicity, improving membrane penetration. Nitrate salts increase solubility, aiding topical delivery. ROS generation from nitro-reduction underlies antibacterial effects, particularly against MRSA .

Q. Basic: How are adverse reactions monitored in clinical studies of this compound?

Answer: Track local reactions (e.g., erythema, itching) via patient diaries and clinician assessments at follow-ups (e.g., 2 and 4 weeks). In a 64-patient trial, 90% of Isoconazole users reported no adverse events, supporting its safety profile .

Q. Advanced: What analytical challenges arise in distinguishing this compound from structurally related imidazole antifungals?

Answer: Co-elution risks exist with Econazole and Miconazole due to similar retention times. Resolve using high-resolution LC-MS/MS with a Q-TOF detector or ion mobility spectrometry. Confirm identity via fragmentation patterns (e.g., m/z 479.14 for Isoconazole) and spectral libraries .

Eigenschaften

IUPAC Name |

1-[2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]imidazole;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl4N2O.HNO3/c19-12-4-5-13(17(22)8-12)18(9-24-7-6-23-11-24)25-10-14-15(20)2-1-3-16(14)21;2-1(3)4/h1-8,11,18H,9-10H2;(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNGQLSIGRSTLLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl4N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27523-40-6 (Parent) | |

| Record name | Isoconazole nitrate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024168965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60946995 | |

| Record name | Isoconazole nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60946995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24168-96-5, 40036-10-0 | |

| Record name | Isoconazole nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24168-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]-, nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40036-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoconazole nitrate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024168965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-(2,4-Dichlorophenyl)-2-((2,6-dichlorophenyl)methoxy)ethyl)-1H-imidazolium nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040036100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoconazole nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60946995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]-1H-imidazolium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-[2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]-1H-imidazolium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOCONAZOLE NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AS8P3N30X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.